

Synthesis and Chemical Structure of 3-Hydroxyanthranilic Acid-d3: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxyanthranilic Acid-d3

Cat. No.: B15134931

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of **3-Hydroxyanthranilic Acid-d3**. The information presented herein is intended to support research and development activities where this isotopically labeled compound is utilized, such as in metabolic studies, as an internal standard for quantitative analysis, or in mechanistic investigations.

Chemical Structure and Properties

3-Hydroxyanthranilic Acid-d3 is the deuterated analog of 3-Hydroxyanthranilic acid, an intermediate in the metabolism of tryptophan. The "-d3" designation indicates that three hydrogen atoms on the aromatic ring have been replaced by deuterium. Specifically, the compound is 2-amino-3-hydroxy-4,5,6-trideuteriobenzoic acid.

Table 1: Physicochemical Properties of **3-Hydroxyanthranilic Acid-d3**

Property	Value
IUPAC Name	2-amino-3-hydroxy-4,5,6-trideuteriobenzoic acid
Synonyms	3-Hydroxyanthranilic Acid-4,5,6-d3, 2-Amino-3-hydroxybenzoic Acid-d3
CAS Number	1794970-56-1[1]
Molecular Formula	C ₇ H ₄ D ₃ NO ₃ [2]
Molecular Weight	156.15 g/mol [1][2]
Appearance	Off-white to light yellow solid
Purity	>95% (as specified by commercial suppliers)[1]
Storage	-20°C[1]

Proposed Synthesis of 3-Hydroxyanthranilic Acid-d3

A direct, published synthesis protocol for **3-Hydroxyanthranilic Acid-d3** is not readily available in the scientific literature. Therefore, a plausible and efficient two-stage synthetic approach is proposed. This method involves the initial synthesis of the non-deuterated 3-Hydroxyanthranilic acid, followed by a catalytic hydrogen-deuterium (H-D) exchange to introduce the deuterium labels.

Stage 1: Synthesis of 3-Hydroxyanthranilic Acid

The synthesis of the unlabeled precursor, 3-Hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid), can be achieved through the nitration of 3-hydroxybenzoic acid followed by the reduction of the resulting nitro derivative.

Experimental Protocol: Synthesis of 3-Hydroxyanthranilic Acid

- Nitration of 3-Hydroxybenzoic Acid:
 - In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 10 g of 3-hydroxybenzoic acid in 50 mL of concentrated sulfuric acid.

- Slowly add a nitrating mixture (10 mL of concentrated nitric acid in 20 mL of concentrated sulfuric acid) dropwise to the solution while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
- Pour the reaction mixture onto 200 g of crushed ice. The precipitate, primarily 3-hydroxy-2-nitrobenzoic acid and 3-hydroxy-4-nitrobenzoic acid, is collected by vacuum filtration and washed with cold water.
- Reduction of the Nitro Group:
 - Suspend the crude nitro-hydroxybenzoic acid mixture in 100 mL of ethanol in a round-bottom flask.
 - Add 20 g of tin(II) chloride dihydrate and 50 mL of concentrated hydrochloric acid.
 - Heat the mixture to reflux for 3 hours. The solution should become clear.
 - Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
 - The resulting precipitate, 3-Hydroxyanthranilic acid, is collected by filtration, washed with cold water, and dried.
 - Further purification can be achieved by recrystallization from hot water or a mixture of ethanol and water.

Stage 2: Deuteration of 3-Hydroxyanthranilic Acid

The introduction of deuterium atoms onto the aromatic ring can be accomplished via a heterogeneous catalytic H-D exchange reaction using deuterium oxide (D₂O) as the deuterium source.

Experimental Protocol: Synthesis of **3-Hydroxyanthranilic Acid-d₃**

- Catalytic H-D Exchange:

- In a high-pressure reaction vessel, combine 1 g of 3-Hydroxyanthranilic acid and 100 mg of 10% Platinum on carbon (Pt/C) catalyst.
- Add 20 mL of deuterium oxide (D₂O, 99.8 atom % D).
- Seal the vessel and purge with deuterium gas (D₂).
- Heat the mixture to 150°C with vigorous stirring for 24 hours under a D₂ atmosphere (10 bar).
- Cool the reaction vessel to room temperature and carefully vent the deuterium gas.
- Filter the mixture to remove the Pt/C catalyst.
- Lyophilize the filtrate to remove the D₂O and obtain the crude **3-Hydroxyanthranilic Acid-d₃**.
- The product can be further purified by recrystallization from D₂O.

Characterization Data

The following tables summarize the expected analytical data for **3-Hydroxyanthranilic Acid-d₃**. The data for the deuterated compound are predicted based on the known data for the non-deuterated analog.

Table 2: Predicted ¹H NMR Spectroscopic Data for **3-Hydroxyanthranilic Acid-d₃** (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0	br s	1H	-COOH
~9.5	br s	1H	-OH
~7.0	br s	2H	-NH ₂
N/A	-	-	Aromatic C4-H
N/A	-	-	Aromatic C5-H
N/A	-	-	Aromatic C6-H

Note: The aromatic protons at positions 4, 5, and 6 are expected to be absent in the ¹H NMR spectrum of the d3-labeled compound due to deuterium substitution.

Table 3: Predicted ¹³C NMR Spectroscopic Data for **3-Hydroxyanthranilic Acid-d3** (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~170	C=O
~147	C3-OH
~138	C1
~125	C2-NH ₂
~120 (C-D coupling)	C6
~118 (C-D coupling)	C4
~115 (C-D coupling)	C5

Note: The carbon signals for C4, C5, and C6 are expected to show coupling to deuterium, resulting in multiplets and a decrease in signal intensity.

Table 4: Predicted Mass Spectrometry Data for **3-Hydroxyanthranilic Acid-d3**

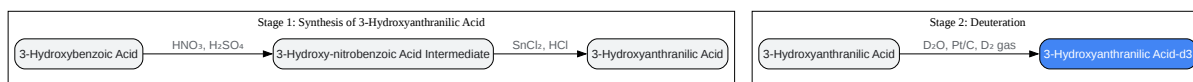
Ionization Mode	[M+H] ⁺ (m/z)	[M-H] ⁻ (m/z)	Key Fragmentation Ions (m/z)
ESI+	157.08	139.07 (M+H-H ₂ O) ⁺ , 111.07 (M+H-H ₂ O-CO) ⁺	
ESI-	155.06	111.05 (M-H-CO ₂) ⁻	

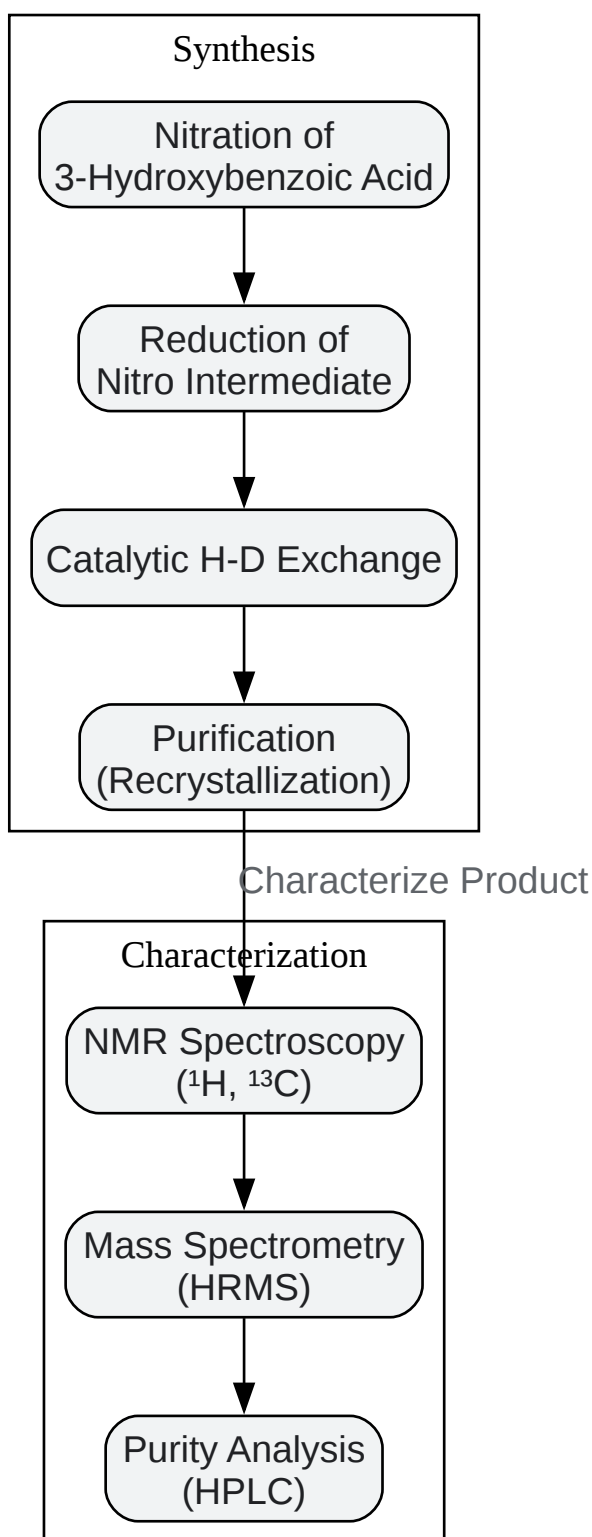
Note: The molecular ion peaks are shifted by +3 Da compared to the unlabeled compound due to the presence of three deuterium atoms.

Visualizations

Synthetic Pathway

The following diagram illustrates the proposed two-stage synthesis of **3-Hydroxyanthranilic Acid-d3**.





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References

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